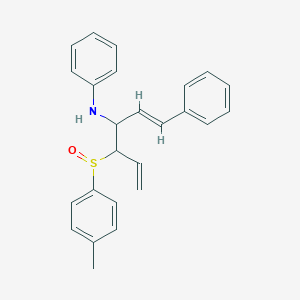
1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene is a chemical compound that belongs to the family of hexadiene derivatives. It is commonly known as TSDP, and it has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of TSDP is not fully understood. However, it is believed that TSDP acts as a photochromic compound, which means that it can change its color and optical properties upon exposure to light. This property of TSDP has been exploited for its potential applications in various fields, such as optoelectronics and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TSDP are not well studied. However, it has been reported that TSDP can interact with biomolecules, such as proteins and nucleic acids, and affect their functions. This property of TSDP has been exploited for its potential applications in various fields, such as drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TSDP in lab experiments is its high yield and purity. Additionally, TSDP is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using TSDP in lab experiments is its limited solubility in common solvents, which can make it difficult to dissolve and work with.
Zukünftige Richtungen
There are many future directions for the study of TSDP. One of the potential applications of TSDP is in the development of new materials, such as liquid crystals and polymers. Additionally, TSDP can be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of TSDP and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method is relatively easy, and it has been used as a building block for the synthesis of complex organic molecules. TSDP has also been used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of TSDP and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of TSDP involves the reaction between 1,5-hexadiene and 4-toluenesulfinyl chloride in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is high. The final product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
TSDP has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TSDP has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TSDP has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
118993-44-5 |
|---|---|
Produktname |
1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene |
Molekularformel |
C25H25NOS |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[(1E)-4-(4-methylphenyl)sulfinyl-1-phenylhexa-1,5-dien-3-yl]aniline |
InChI |
InChI=1S/C25H25NOS/c1-3-25(28(27)23-17-14-20(2)15-18-23)24(26-22-12-8-5-9-13-22)19-16-21-10-6-4-7-11-21/h3-19,24-26H,1H2,2H3/b19-16+ |
InChI-Schlüssel |
ZYWIRDGRADOIPY-KNTRCKAVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)C(C=C)C(/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)S(=O)C(C=C)C(C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(C=C)C(C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Synonyme |
1-phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene PATSH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


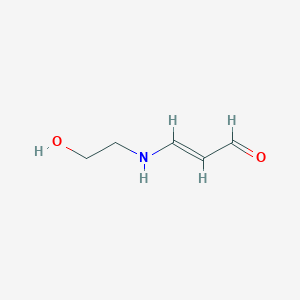

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
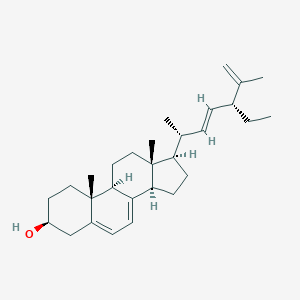
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

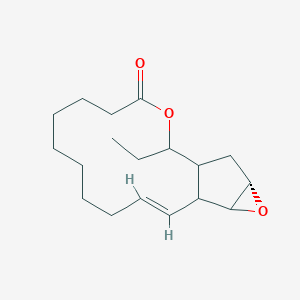
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
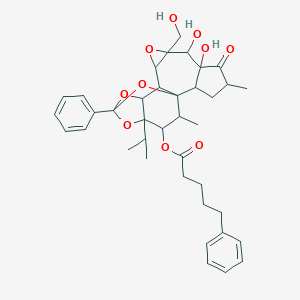
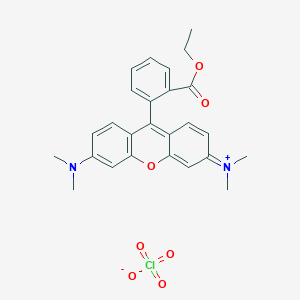
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)